5-Hydroxypentanoate

説明

Current Understanding of its Metabolic Niche

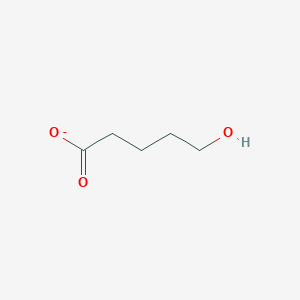

5-Hydroxypentanoate is recognized for its role in lipid metabolism. smolecule.com It is involved in several metabolic pathways and has been investigated as a potential biomarker for certain metabolic disorders associated with fatty acid oxidation defects. Its chemical structure, featuring both a carboxyl and a hydroxyl group, allows it to participate in a variety of biochemical reactions.

One of the key metabolic pathways involving this compound is the degradation of L-lysine. The biosynthesis of this compound can be achieved through the L-lysine degradation pathway, which is a well-studied route for producing this valuable platform chemical. smolecule.com In some organisms, the conversion of L-lysine to 5-aminovalerate is a critical step, which can then be further metabolized to this compound.

Elevated levels of hydroxy acids, including this compound, have been observed in patients with non-ketotic dicarboxylic aciduria, suggesting its involvement in metabolic disorders related to fatty acid oxidation. The hydrophobic nature of this compound suggests potential interactions with lipid membranes, which could influence cellular processes related to fatty acid metabolism. smolecule.com

| Property | Value |

| Molecular Formula | C5H10O3 |

| Molecular Weight | 118.13 g/mol |

| IUPAC Name | 5-hydroxypentanoic acid |

| Synonyms | 5-hydroxyvaleric acid, delta-hydroxyvaleric acid |

Interdisciplinary Relevance in Biochemistry and Metabolic Engineering

The significance of this compound extends beyond its metabolic role, making it a compound of interest in both biochemistry and metabolic engineering. In biochemical research, it serves as a standard for metabolic studies and investigations into enzyme interactions. Its ability to influence the activity of key enzymes in fatty acid metabolism, such as acyl-CoA synthetases and dehydrogenases, underscores its importance in understanding lipid-related cellular processes.

From a metabolic engineering perspective, this compound is a valuable platform chemical that can be used as a building block for the synthesis of various pharmaceuticals and biodegradable polymers. Its potential applications in the development of anti-tumor and anti-diabetic medications are currently being explored. The biosynthesis of this compound from renewable feedstocks through microbial fermentation is a key area of research, aiming to provide a sustainable alternative to petroleum-based production methods. smolecule.com

| Field | Relevance of this compound |

| Biochemistry | Standard in metabolic studies, investigation of enzyme interactions. |

| Metabolic Engineering | Platform chemical for pharmaceuticals and biopolymers, target for microbial production. |

| Pharmaceuticals | Intermediate in the synthesis of anti-tumor and anti-diabetic drugs. |

Overview of Methodological Approaches in its Study

A variety of analytical and computational methods are employed to study this compound and its role in biological systems. These techniques are essential for its detection, quantification, and for understanding its metabolic flux.

Analytical Techniques: High-Performance Liquid Chromatography (HPLC) is a widely used method for the separation and quantification of this compound and related compounds. researchgate.netnih.gov HPLC can be coupled with various detectors, such as electrochemical detectors, to achieve high sensitivity and selectivity. scispace.com Other analytical techniques that can be applied include gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy for structural elucidation and quantification. mdpi.com

Metabolic Flux Analysis (MFA): This computational technique is crucial for understanding the flow of metabolites through metabolic networks. nih.govcreative-proteomics.com By using isotope labeling experiments, MFA can quantify the rates of metabolic reactions involved in the production and consumption of this compound. nih.govhumanmetabolome.com This provides valuable insights into the regulation of its metabolic pathways and can guide metabolic engineering strategies for optimizing its production. nih.gov

| Methodological Approach | Application in the Study of this compound |

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and quantification. |

| Metabolic Flux Analysis (MFA) | Quantifying metabolic pathway rates and understanding regulation. |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-hydroxypentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3/c6-4-2-1-3-5(7)8/h6H,1-4H2,(H,7,8)/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHOJOSOUIAQEDH-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCO)CC(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9O3- | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Historical Perspectives and Early Discoveries of 5 Hydroxypentanoate

Initial Identification and Characterization in Non-Human Organisms

5-Hydroxypentanoate was first identified in microbial metabolites and plant systems, including Solanum lycopersicum (tomato) and the freshwater unicellular microalga Euglena gracilis. jst.go.jp The initial characterization of this and other hydroxy fatty acids during this period relied on emerging analytical techniques. Gas chromatography-mass spectrometry (GC-MS) was a fundamental tool, though it necessitated the conversion of the fatty acids into more volatile derivatives, such as fatty acid methyl esters (FAMEs), to facilitate analysis. rsc.org The presence of a hydroxyl group required an additional derivatization step, often silylation, to enable accurate chromatographic separation and mass spectrometric fragmentation for structural elucidation. rsc.org

Early research into fatty acid metabolism laid the groundwork for understanding compounds like this compound. A key discovery was the process of omega-oxidation (ω-oxidation), an alternative to the more common beta-oxidation pathway for fatty acid degradation. wikipedia.orgbyjus.com First proposed by Verkade and colleagues, who observed the excretion of dicarboxylic acids after administering fatty acids to animals, ω-oxidation involves the hydroxylation of the terminal methyl (ω) carbon of a fatty acid. nih.gov This initial step is catalyzed by a mixed-function oxidase involving cytochrome P-450 and NADPH. byjus.comnih.gov Subsequent oxidations convert the hydroxyl group to an aldehyde and then to a carboxylic acid, resulting in a dicarboxylic acid that can undergo further metabolism. wikipedia.orgbyjus.com This pathway is particularly important for medium-chain fatty acids and when beta-oxidation is impaired. wikipedia.org The identification of this compound in various organisms was thus contextualized within this broader understanding of fatty acid catabolism.

Evolution of Research Paradigms in its Biochemical Study

The scientific focus on this compound has undergone significant shifts since its initial discovery, moving from fundamental biochemistry to industrial biotechnology.

Early Research: A Focus on Metabolic Pathways and Biomarkers

Initial investigations into this compound were primarily concerned with its role in fatty acid oxidation pathways. nih.gov As a product of ω-oxidation, its presence was indicative of this metabolic route's activity. This led to its study as a potential biomarker for certain metabolic disorders where fatty acid oxidation is defective. byjus.com In such conditions, the reliance on alternative pathways like ω-oxidation increases, leading to elevated levels of compounds like this compound in biological fluids.

The 2000s: A Shift Towards Industrial Applications

The turn of the 21st century marked a significant paradigm shift in this compound research, with a growing interest in its potential as an industrial chemical. A key focus of this era was the enzymatic conversion of this compound to δ-valerolactone, a valuable monomer for the production of biodegradable polymers. This shift was driven by the increasing demand for sustainable and environmentally friendly alternatives to petroleum-based plastics.

The 2020s: The Era of Metabolic Engineering

The most recent evolution in the study of this compound has been dominated by metabolic engineering and synthetic biology. The goal has shifted towards the high-level, fermentative production of this compound from renewable feedstocks like glucose. This has been exemplified by the successful engineering of microorganisms such as Corynebacterium glutamicum and Escherichia coli.

Researchers have engineered these bacteria to express novel biosynthetic pathways for this compound production. For instance, in Corynebacterium glutamicum, an artificial pathway was constructed using genes from Pseudomonas putida to convert L-lysine to glutarate semialdehyde, which is then reduced to this compound by an aldehyde reductase. wikipedia.org Further genetic modifications, such as the deletion of competing pathways, have led to significant improvements in production yields. wikipedia.org

Below is a table summarizing key research findings in the metabolic engineering of microorganisms for this compound production:

| Organism | Engineering Strategy | Key Genes/Modifications | Titer Achieved (g/L) |

| Corynebacterium glutamicum | Artificial pathway from L-lysine | Overexpression of davTBA from P. putida and yahK from E. coli; deletion of endogenous gabD | 52.1 |

| Escherichia coli | De novo production from glucose via L-lysine α-oxidase pathway | Integration of RaiP, gabT, and yahK genes; deletion of gabD; enhanced gabP expression; NADPH supplementation | 21.7 |

These advancements underscore the current research paradigm, which views this compound as a key C5 platform chemical with the potential to be a building block for a wide range of valuable chemicals and materials.

Biosynthesis Pathways of 5 Hydroxypentanoate

Precursor Compounds and Metabolic Flux

The efficiency of 5-hydroxypentanoate production is critically dependent on the availability of precursor molecules and the directed flow of metabolites, or metabolic flux, through the desired pathway. Metabolic engineering strategies often focus on optimizing this flux by enhancing precursor supply and minimizing the diversion of intermediates into competing pathways.

One direct biosynthetic route to this compound is the hydroxylation of pentanoic acid (valeric acid) or its derivatives. ontosight.aivulcanchem.com This reaction specifically targets the terminal (omega) carbon of the five-carbon chain. This terminal hydroxylation is a chemically challenging reaction that can be catalyzed by certain microbial enzymes, particularly from the cytochrome P450 superfamily. vulcanchem.com These enzymes can selectively introduce a hydroxyl group at the C5 position, converting pentanoic acid into 5-hydroxypentanoic acid. vulcanchem.com This approach is a key area of research for producing omega-hydroxy fatty acids from various fatty acid feedstocks. vulcanchem.com

A more extensively developed and higher-yielding approach for this compound biosynthesis begins with the amino acid L-lysine, a common industrial fermentation product. acs.orgnih.gov This multi-step pathway, often constructed in host organisms like Escherichia coli or Corynebacterium glutamicum, proceeds through several key intermediates. acs.org

The established pathway is as follows:

L-lysine is first converted to 5-aminovaleramide . igem.wikiresearchgate.net

5-aminovaleramide is then hydrolyzed to form 5-aminovaleric acid (5AVA) . researchgate.netresearchgate.net

5-aminovaleric acid undergoes transamination to yield glutarate semialdehyde . acs.org

Finally, glutarate semialdehyde is reduced to This compound . acs.org

Metabolic flux through this pathway has been significantly improved through genetic engineering. A crucial optimization involves deleting native genes that divert intermediates. For instance, the deletion of the gabD gene, which encodes an enzyme that oxidizes glutarate semialdehyde into the byproduct glutaric acid, has been shown to improve the purity and final titer of this compound. acs.org Further enhancements include overexpressing pathway enzymes and optimizing the supply of necessary cofactors like NADPH. These strategies have led to high-level production, with engineered C. glutamicum achieving titers as high as 52.1 g/L from glucose in fed-batch fermentation. acs.org

Table 1: Engineered Strains for this compound Production

| Host Organism | Key Genetic Modifications | Precursor | Achieved Titer (g/L) | Reference |

|---|---|---|---|---|

| Corynebacterium glutamicum | Overexpression of davTBA and yahK genes; deletion of gabD gene. | Glucose | 52.1 | acs.org |

| Escherichia coli | CRISPR/Cas9-mediated genome editing for pathway integration. | Glucose | 21.7 | |

| Escherichia coli | Expression of davAB genes. | L-lysine | 3.6 | nih.gov |

Enzymology of this compound Formation

The biosynthesis of this compound relies on a cascade of specific enzymes, many of which are sourced from different microorganisms and assembled into a functional pathway within an engineered host.

Cytochrome P450 monooxygenases are a key class of enzymes capable of catalyzing the hydroxylation of fatty acids. nih.gov Specifically, P450s from the CYP152 family, known as peroxygenases, can hydroxylate the terminal (ω) and sub-terminal (ω-1, ω-2) carbons of fatty acids. google.com These enzymes use hydrogen peroxide as the oxidant in a "peroxide shunt" pathway. nih.gov The enzyme's active site structure imposes steric constraints that can favor the thermodynamically more difficult oxidation of the terminal primary C-H bond over more reactive secondary C-H bonds, enabling the specific formation of ω-hydroxy fatty acids like this compound from pentanoic acid. google.com

Dehydrogenases are critical in multiple biosynthetic routes to this compound. In the L-lysine degradation pathway, the final step—the conversion of glutarate semialdehyde to this compound—is catalyzed by an aldehyde reductase, a type of dehydrogenase. acs.org Various aldehyde reductases have been tested for this purpose, with the YahK enzyme from E. coli proving to be highly efficient. acs.org

Additionally, pathways have been established that utilize intrinsic alcohol and aldehyde dehydrogenases to convert diols, such as 1,5-pentanediol (B104693), into this compound. nih.gov In some metabolic pathways, such as the one for cyclopentanol (B49286) degradation in Comamonas sp., a 5-hydroxyvalerate dehydrogenase is involved in the conversion of 5-hydroxyvalerate to 5-oxovalerate, demonstrating the reversible action of these enzymes. nih.gov

Several enzymes have been identified, characterized, and harnessed for the production of this compound. The successful construction of artificial pathways often involves combining enzymes from diverse microbial sources.

Table 2: Key Enzymes in this compound Biosynthesis

| Enzyme Name | EC Number | Source Organism | Reaction Catalyzed | Reference |

|---|---|---|---|---|

| L-lysine monooxygenase | EC 1.13.12.2 | Pseudomonas putida | L-lysine → 5-aminovaleramide | igem.wikiresearchgate.net |

| 5-aminovaleramide amidohydrolase (DavA) | EC 3.5.1.30 | Pseudomonas putida | 5-aminovaleramide → 5-aminovaleric acid | igem.wikiresearchgate.net |

| 5-aminovaleric acid transaminase | EC 2.6.1.48 | Pseudomonas putida | 5-aminovaleric acid → Glutarate semialdehyde | google.com |

| Aldehyde reductase (YahK) | EC 1.1.1.- | Escherichia coli | Glutarate semialdehyde → this compound | acs.org |

| 5-hydroxyvalerate dehydrogenase (CpnD) | EC 1.1.1.- | Comamonas sp. | This compound ↔ 5-oxovalerate | nih.gov |

| This compound CoA-transferase | EC 2.8.3.14 | Clostridium aminovalericum | This compound + Acetyl-CoA ↔ 5-hydroxypentanoyl-CoA + Acetate (B1210297) | wikipedia.org |

Characterization of Key Biosynthetic Enzymes

Structural Biology of Biosynthetic Enzymes

The enzymes responsible for converting precursors into this compound have been subjects of structural analysis to understand their catalytic mechanisms. A key final step in many engineered pathways is the reduction of glutarate semialdehyde, often catalyzed by an aldehyde reductase or a specific type of alcohol dehydrogenase.

One such enzyme, TsaC from Comamonas testosteroni, characterized as a 3-hydroxymethylbenzoate dehydrogenase, has been shown to act on this compound. nih.gov Structural studies reveal that TsaC adopts a Rossmann fold, which is a common structural motif in nucleotide-binding proteins, particularly dehydrogenases that utilize NAD(P)H. nih.gov The enzyme assembles into a homotetrameric state, formed by a dimer of dimers, with a significant buried surface area of approximately 2837 Ų between the two primary subunits. nih.gov This quaternary structure is crucial for its stability and catalytic function. The active site geometry dictates the enzyme's ability to accommodate linear substrates like this compound, alongside its native aromatic substrates. nih.gov

Kinetic Parameters and Substrate Specificity

The efficiency of this compound biosynthesis is heavily dependent on the kinetic properties and substrate specificity of the enzymes in the pathway. vulcanchem.comnih.gov Extensive screening of enzymes is often necessary to identify candidates with optimal performance for industrial applications. nih.gov

In the engineering of Corynebacterium glutamicum for 5-HP production, several aldehyde reductases were evaluated for the conversion of glutarate semialdehyde to 5-HP. acs.org Among the candidates from various microbial sources, the YahK enzyme from Escherichia coli was identified as the most effective, leading to the highest production titers. acs.orgresearchgate.net This suggests that YahK possesses favorable kinetic parameters (a high affinity for glutarate semialdehyde and/or a high turnover rate) compared to other tested reductases like CpnD, Gbd, ButA, YihU, and YqhD under the tested conditions. acs.org

The substrate specificity of enzymes is a critical factor. For instance, the dehydrogenase TsaC was tested against various substrates and showed activity on this compound and 3-(hydroxymethyl)benzoate, but not on 2-(hydroxymethyl)benzoate, indicating a degree of positional specificity. nih.gov In pathways utilizing CoA-dependent intermediates, the specificity of thioesterase enzymes is paramount in determining the final product profile and preventing the formation of undesired by-products. nih.gov

Table 1: Selected Enzymes in this compound Biosynthesis and Their Properties

| Enzyme Name | Gene Name | Source Organism | Reaction Catalyzed | Key Findings |

|---|---|---|---|---|

| L-lysine monooxygenase | davB | Pseudomonas putida | L-lysine → 5-aminovaleramide | Key entry point from lysine (B10760008) catabolism. nih.gov |

| 5-aminovaleramidase | davA | Pseudomonas putida | 5-aminovaleramide → 5-aminovalerate | Second step in the lysine degradation pathway. nih.gov |

| 5-aminovalerate transaminase | davT | Pseudomonas putida | 5-aminovalerate → glutarate semialdehyde | Generates the direct precursor for 5-HP. researchgate.net |

| Aldehyde Reductase | yahK | Escherichia coli | Glutarate semialdehyde → this compound | Found to be the most efficient reductase for 5-HP production in engineered C. glutamicum. acs.orgresearchgate.net |

Genetic and Transcriptional Regulation of Biosynthetic Genes

The production of this compound is governed by the expression of the biosynthetic genes, which is controlled at the genetic and transcriptional levels. In engineered systems, this often involves the use of strong, controllable promoters. In natural systems producing related compounds like polyhydroxyalkanoates (PHAs), regulation is more complex, responding to cellular and environmental cues. nih.gov

Post-transcriptional regulation, involving small non-coding RNAs (sRNAs), also plays a crucial role by modulating gene expression in response to environmental stress, which can be a key factor in pathways that are activated under nutrient limitation. mdpi.com

Operon Structures and Regulatory Elements

In bacteria, genes for a specific metabolic pathway are frequently organized into operons, allowing for coordinated expression. ugr.es The genes for poly-β-hydroxybutyrate (PHB), a well-studied PHA, are typically found in the phbCAB operon, which includes the genes for β-ketoacyl-CoA thiolase (phbA), acetoacetyl-CoA reductase (phbB), and PHB synthase (phbC). ugr.esgeneticsmr.org This entire operon is often transcribed from a single promoter located upstream of the first gene. ugr.es

Similarly, the genes for 5'-hydroxystreptomycin biosynthesis in Streptomyces glaucescens include divergently oriented operons, strXU and strVW, which are controlled by the activator protein StrR. nih.gov StrR binds to a specific consensus sequence in the intergenic region, activating the transcription of both operons. nih.gov The davTBA genes from Pseudomonas putida, used in many engineered 5-HP pathways, are also organized in an operon structure, ensuring the coordinated synthesis of the enzymes needed to convert lysine to glutarate semialdehyde. researchgate.net

Comparative Biosynthesis Across Diverse Taxa

The production of this compound has been successfully demonstrated in several industrially relevant microorganisms by introducing heterologous biosynthetic pathways.

Microbial Biosynthetic Routes (e.g., Escherichia coli, Corynebacterium glutamicum, Pseudomonas putida)

Escherichia coli : As a workhorse of metabolic engineering, E. coli has been engineered for de novo 5-HP production. acs.org A common pathway starts from the central metabolite L-lysine. nih.govigem.wiki This route employs the L-lysine monooxygenase (DavB) and 5-aminopentanamidase (DavA) from Pseudomonas putida to convert lysine to 5-aminovalerate (5-AVA). igem.wiki Subsequently, a transaminase and an aldehyde reductase, such as the native E. coli YahK, convert 5-AVA into 5-HP. acs.orgigem.wiki By combining enzyme screening, pathway balancing, and enhancing the supply of the NADPH cofactor, production titers have been systematically improved. nih.govacs.org

Corynebacterium glutamicum : This Gram-positive bacterium is a natural overproducer of amino acids like L-lysine, making it an excellent chassis for producing lysine-derived chemicals. nih.gov An artificial pathway was constructed in C. glutamicum using the davTBA gene cluster from P. putida to convert endogenous L-lysine into glutarate semialdehyde. acs.orgresearchgate.net This intermediate is then reduced to 5-HP by a heterologous aldehyde reductase, with E. coli's YahK being the most effective. acs.org A key optimization strategy was the deletion of the endogenous gabD gene, which encodes a glutarate semialdehyde dehydrogenase. This deletion successfully suppressed the oxidation of glutarate semialdehyde into the by-product glutaric acid, significantly increasing the selectivity and final titer of 5-HP. acs.org Fed-batch fermentation of an engineered strain achieved a titer of 52.1 g/L of 5-HP. acs.org

Pseudomonas putida : This versatile bacterium is known for its ability to metabolize a wide range of compounds and is a natural producer of medium-chain-length PHAs. frontiersin.org P. putida possesses the native davTBA operon for lysine catabolism, which can be harnessed for 5-HP production. researchgate.net Furthermore, certain strains can naturally synthesize poly(3-hydroxyvalerate), a polymer of a C5 monomer structurally related to 5-HP, when fed valerate (B167501) as a carbon source. researchgate.net The inherent metabolic pathways for producing 3-hydroxyacyl-CoA precursors for PHA synthesis can be redirected or adapted for the production of specific hydroxy acids like 5-HP. nih.gov

Table 2: Comparison of this compound Production in Different Microbes

| Microorganism | Biosynthetic Pathway Origin | Key Genes/Enzymes | Reported Titer (g/L) | Reference |

|---|---|---|---|---|

| Escherichia coli | L-lysine degradation pathway | davB, davA (P. putida), gabT, yahK (E. coli) | 3.19 (from glucose and lysine) | nih.govacs.org |

| Corynebacterium glutamicum | L-lysine degradation pathway | davTBA (P. putida), yahK (E. coli), gabD deletion | 52.1 (from glucose) | acs.org |

An exploration of the biosynthetic pathways of the chemical compound this compound reveals its role as a metabolite in various organisms. Research has identified its presence in non-human eukaryotes like Caenorhabditis elegans as a component of signaling molecules. In the specified plants, scientific investigation has centered on a closely related amino acid derivative.

2 Plant Metabolic Pathways (e.g., Zea mays, C4 grasses)

Current research in Zea mays (maize) and specific C4 grasses has not detailed a direct biosynthetic pathway for this compound. Instead, studies have focused on a structurally similar compound, 2-amino-5-hydroxypentanoic acid, also known as 5-hydroxynorvaline (5-HNV).

In maize, 5-HNV is a non-protein amino acid that accumulates in response to various stressors. ebi.ac.uk Its production increases during herbivory by insects such as aphids (Rhopalosiphum maidis) and caterpillars (Spodoptera exigua). ebi.ac.uk Abiotic factors, including drought stress and treatment with signaling molecules like methyl jasmonate and salicylic (B10762653) acid, also induce its accumulation. ebi.ac.uk Isotope labeling experiments suggest that the biosynthesis of 5-HNV in maize may proceed through the reduction of γ-glutamyl semialdehyde, with likely precursors including glutamate, glutamine, proline, ornithine, and arginine. researchgate.net

Similarly, in C4 grasses such as Cynodon dactylon and Zoysia japonica, the amount of 5-HNV in the leaves increases under water deficit conditions. nih.gov The identity of this compound was confirmed through methods including NMR, GC-MS, and co-chromatography with a synthesized standard. nih.gov This stress-induced accumulation points to a potential role for 5-HNV in drought resistance, although the precise benefits are a subject for further research. nih.gov

Table 1: Research Findings on 2-amino-5-hydroxypentanoic acid (5-HNV) in Plants

| Organism | Finding | Inducing Factors | Potential Precursors |

|---|---|---|---|

| Zea mays (Maize) | Accumulation of the non-protein amino acid 5-HNV. ebi.ac.uk | Herbivory, drought, methyl jasmonate, salicylic acid. ebi.ac.uk | Glutamate, glutamine, proline, ornithine, arginine. researchgate.net |

| C4 Grasses (C. dactylon, Z. japonica) | Increased production of 5-HNV in leaves. nih.gov | Drought / Water deficit. nih.gov | Not specified. |

3 Analogous Pathways in Other Non-Human Eukaryotes (e.g., Caenorhabditis elegans)

In the nematode Caenorhabditis elegans, this compound is a known metabolite that functions as a structural component of ascarosides, a class of small-molecule pheromones. ebi.ac.ukebi.ac.uk These signaling molecules regulate crucial aspects of the nematode's life cycle, including developmental timing, mating behavior, and social interactions. wikipathways.orgelifesciences.orgnih.gov Specific examples include oscr#9 and icos#9, which are ascarosides derived from 5-hydroxypentanoic acid. ebi.ac.ukebi.ac.uk

The biosynthesis of the fatty-acid-like side chains of ascarosides, including the five-carbon chain that forms this compound, occurs through peroxisomal β-oxidation. ebi.ac.ukebi.ac.uknih.gov This metabolic pathway involves the iterative shortening of longer fatty acid chains. elifesciences.org The process integrates building blocks from major metabolic routes, including fatty acid metabolism, carbohydrate metabolism, and amino acid catabolism. ebi.ac.uk

The key enzymatic steps in the peroxisomal β-oxidation cycle that contribute to ascaroside biosynthesis have been identified through the study of C. elegans mutants. ebi.ac.ukelifesciences.org This conserved pathway highlights how primary metabolites are used to generate a diverse library of signaling molecules.

Table 2: Key Enzymes in Peroxisomal β-Oxidation for Ascaroside Biosynthesis in C. elegans

| Enzyme | Function in Pathway |

|---|---|

| Acyl-CoA Oxidase (ACOX) | Catalyzes the first, rate-limiting step of β-oxidation. elifesciences.orgnih.gov |

| Enoyl-CoA Hydratase (MAOC-1) | Catalyzes the second step (hydration). elifesciences.org |

| (R)-3-hydroxyacyl-CoA Dehydrogenase (DHS-28) | Catalyzes the third step (dehydrogenation). elifesciences.orgnih.gov |

| 3-ketoacyl-CoA Thiolase (DAF-22) | Catalyzes the final step (thiolytic cleavage), shortening the fatty acid chain. elifesciences.orgnih.gov |

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-amino-5-hydroxypentanoic acid (5-hydroxynorvaline, 5-HNV) |

| γ-glutamyl semialdehyde |

| Glutamate |

| Glutamine |

| Proline |

| Ornithine |

| Arginine |

| Methyl jasmonate |

| Salicylic acid |

| Ascaroside |

| oscr#9 |

Catabolism and Degradation Pathways of 5 Hydroxypentanoate

Oxidative Degradation Pathways (e.g., to glutaric acid)

The principal oxidative degradation pathway of 5-hydroxypentanoate culminates in the formation of glutaric acid, a dicarboxylic acid that can be further metabolized. This conversion involves a series of enzymatic reactions, including dehydrogenation and subsequent oxidation steps.

The initial step in the catabolism of this compound involves the oxidation of the terminal hydroxyl group. This dehydrogenation reaction is catalyzed by a dehydrogenase, leading to the formation of glutarate semialdehyde (also known as 5-oxopentanoate). This intermediate is a critical juncture in the pathway.

The subsequent oxidation of glutarate semialdehyde to glutaric acid is a crucial step. This reaction is catalyzed by glutarate-semialdehyde dehydrogenase. qmul.ac.uk This enzyme utilizes NADP+ as a cofactor to oxidize the aldehyde group of glutarate semialdehyde, yielding glutarate, NADPH, and a proton. qmul.ac.uk

Glutarate can then enter central metabolism, often being converted to glutaryl-CoA, which is further metabolized to acetyl-CoA.

While the primary degradation pathway proceeds through glutaric acid, processes analogous to β-oxidation can also be involved in the catabolism of this compound and structurally related molecules. β-oxidation is a cyclical process by which fatty acid molecules are broken down to produce acetyl-CoA. In the context of this compound, a modified β-oxidation-like pathway could theoretically act on the five-carbon chain.

This process would involve the activation of this compound to its CoA ester, 5-hydroxypentanoyl-CoA. This is followed by a series of reactions including dehydrogenation, hydration, and another dehydrogenation to form a β-ketoacyl-CoA intermediate, which is then cleaved to yield acetyl-CoA and a shorter acyl-CoA molecule. While direct evidence for a complete β-oxidation cycle for this compound is not extensively documented, the involvement of CoA-transferases suggests the formation of its CoA derivative, a prerequisite for such a pathway.

Enzymatic Systems for this compound Catabolism

The catabolism of this compound is orchestrated by a suite of specific enzymes that catalyze the key reactions in the degradation pathway. These enzymes are often part of broader metabolic networks, such as those for amino acid degradation.

Two key enzymes involved in a pathway closely linked to this compound catabolism are 5-aminovalerate aminotransferase and glutarate semialdehyde dehydrogenase. These enzymes are central to the degradation of L-lysine, which proceeds via 5-aminovalerate, a compound structurally similar to this compound.

5-Aminovalerate Aminotransferase: This enzyme catalyzes the transfer of an amino group from 5-aminovalerate to an α-keto acid, typically α-ketoglutarate. This reaction produces glutarate semialdehyde and L-glutamate. While this enzyme acts on an amino group rather than a hydroxyl group, its product, glutarate semialdehyde, is a direct intermediate in the this compound degradation pathway.

Glutarate Semialdehyde Dehydrogenase: As previously mentioned, this enzyme is responsible for the irreversible oxidation of glutarate semialdehyde to glutarate. qmul.ac.uk In Pseudomonas species, this enzyme is encoded by the davD gene and shows a preference for NADP+ over NAD+. qmul.ac.uk The functional characterization of this enzyme has been crucial in understanding the final steps of pathways leading to glutarate formation.

The table below summarizes the key enzymes and their functions in pathways related to this compound catabolism.

| Enzyme | EC Number | Substrate(s) | Product(s) | Gene (in Pseudomonas) |

| 5-Aminovalerate Aminotransferase | 2.6.1.48 | 5-Aminopentanoate, 2-Oxoglutarate | 5-Oxopentanoate, L-Glutamate | davT |

| Glutarate-semialdehyde Dehydrogenase | 1.2.1.20 | 5-Oxopentanoate, NADP+, H₂O | Glutarate, NADPH, H+ | davD |

The expression of enzymes involved in the catabolism of compounds like this compound is typically tightly regulated to ensure efficient utilization of available carbon sources. In Pseudomonas, the genes encoding enzymes for lysine (B10760008) degradation, which are relevant to this compound metabolism, are often organized in operons.

For instance, the expression of the davT and davD genes in Pseudomonas aeruginosa is likely controlled by the presence of their substrates or related metabolites. The regulation allows the bacterium to synthesize these enzymes only when needed, conserving cellular resources. While specific regulatory mechanisms for this compound catabolism are not extensively detailed, it is plausible that they follow similar induction patterns, where the presence of this compound or its metabolites triggers the transcription of the relevant catabolic genes.

Microbial Utilization of this compound as a Carbon Source

Several microorganisms have the metabolic capacity to utilize short-chain hydroxy acids as their sole source of carbon and energy. The ability to catabolize this compound is indicative of metabolic versatility, particularly in soil-dwelling bacteria that encounter a wide array of organic compounds.

Paucimonas lemoignei, a Gram-negative soil bacterium, is known for its ability to utilize a limited range of organic acids as carbon sources. wikipedia.org Its preferred substrates include valerate (B167501) and 3-hydroxyvalerate (B1259860), which are structurally related to this compound. wikipedia.org This metabolic preference suggests that P. lemoignei may also possess the enzymatic machinery to degrade this compound. The bacterium is characterized by its chemoorganotrophic and obligately aerobic metabolism. wikipedia.org

The table below lists microorganisms with the potential to utilize this compound or structurally similar compounds as a carbon source.

| Microorganism | Habitat | Relevant Metabolic Characteristics |

| Paucimonas lemoignei | Soil | Utilizes short-chain organic acids like valerate and 3-hydroxyvalerate. wikipedia.org |

| Pseudomonas species | Ubiquitous | Possess well-characterized pathways for the degradation of related compounds like L-lysine. qmul.ac.uk |

| Corynebacterium glutamicum | Soil | Engineered strains can produce glutarate from lysine, indicating relevant enzymatic machinery. |

Biological Roles and Metabolic Interconnections of 5 Hydroxypentanoate

Integration into Central Carbon Metabolism

5-Hydroxypentanoate, also known as 5-hydroxyvaleric acid, is a five-carbon ω-hydroxy short-chain fatty acid. vulcanchem.com Its integration into central carbon metabolism is primarily linked to fatty acid oxidation and its potential to be converted into key metabolic intermediates.

One of the key entry points of this compound into central metabolism is through its conversion to 5-hydroxypentanoyl-CoA. This reaction is catalyzed by the enzyme this compound CoA-transferase, which transfers a CoA group from acetyl-CoA to this compound, producing acetate (B1210297) and 5-hydroxypentanoyl-CoA. wikipedia.org

Once converted to its CoA derivative, 5-hydroxypentanoyl-CoA can enter the β-oxidation pathway. This catabolic process breaks down fatty acyl-CoA molecules to produce acetyl-CoA, NADH, and FADH2. The acetyl-CoA generated can then feed into the tricarboxylic acid (TCA) cycle , a central hub of cellular respiration, for the production of ATP. vulcanchem.com In the context of the TCA cycle, the influx of acetyl-CoA derived from this compound can influence the cycle's activity, which is regulated by the levels of acetyl-CoA and NADH. researchgate.net

Furthermore, the metabolism of this compound is connected to glycolysis , the pathway that converts glucose into pyruvate (B1213749). microbenotes.comthoughtco.com The acetyl-CoA produced from this compound oxidation can be utilized in gluconeogenesis, a pathway that synthesizes glucose from non-carbohydrate precursors, which is essentially the reverse of glycolysis. The integration point is pyruvate, which can be formed from acetyl-CoA via pyruvate carboxylase.

The central carbon metabolism pathways are a series of enzymatic reactions that are fundamental for life, breaking down organic fuel molecules and providing the building blocks and energy for the cell. frontiersin.org

Key Metabolic Pathways and Their Connection to this compound:

| Metabolic Pathway | Key Intermediate | Connection to this compound |

| Glycolysis | Pyruvate | Acetyl-CoA from this compound oxidation can be converted to pyruvate. thoughtco.com |

| TCA Cycle | Acetyl-CoA | This compound is catabolized to acetyl-CoA, which enters the TCA cycle. vulcanchem.comresearchgate.net |

| Fatty Acid β-Oxidation | 5-Hydroxypentanoyl-CoA | This compound is activated to 5-hydroxypentanoyl-CoA to enter this pathway. vulcanchem.comwikipedia.org |

Role in Specialized Metabolic Pathways

Secondary Metabolite Biosynthesis (e.g., ascarosides)

This compound serves as a building block in the biosynthesis of a class of secondary metabolites known as ascarosides in the nematode Caenorhabditis elegans. ebi.ac.ukebi.ac.uk Ascarosides are a modular library of signaling molecules that regulate developmental timing and behavior in nematodes. ebi.ac.ukebi.ac.uk

The biosynthesis of ascarosides involves the assembly of building blocks from three major metabolic pathways: carbohydrate metabolism, peroxisomal β-oxidation of fatty acids, and amino acid catabolism. ebi.ac.ukebi.ac.uk Specifically, the lipid-like side chains of ascarosides are derived from the peroxisomal β-oxidation of fatty acids. nih.gov

One example is oscr#9 , an ω-hydroxy fatty acid ascaroside, which is formed by the formal condensation of the hydroxyl group of this compound with ascarylopyranose. ebi.ac.uk Another ascaroside derived from 5-hydroxypentanoic acid is icos#9 , a 4-O-(1H-indol-3-ylcarbonyl)ascaroside. ebi.ac.uk The biosynthesis of these molecules is influenced by the nutritional status of the organism. ebi.ac.ukebi.ac.uk

The enzymes involved in the peroxisomal β-oxidation pathway, such as acyl-CoA oxidase (ACOX-1), enoyl-CoA hydratase (MAOC-1), and 3-hydroxyacyl-CoA dehydrogenase (DHS-28), play crucial roles in the formation of the ascaroside side chains. ebi.ac.uk Mutations in genes encoding these enzymes, like daf-22, which encodes a protein with homology to human sterol carrier protein SCP2, lead to a failure in producing several ascarosides and an accumulation of fatty acyl-CoAs. caltech.edu

Stress Response and Adaptation Mechanisms in Non-Human Systems (e.g., drought stress in plants)

In certain plants, a derivative of this compound, 2-amino-5-hydroxypentanoic acid (also known as 5-hydroxynorvaline), accumulates in response to various stress conditions, including drought. nih.gov This non-protein amino acid has been identified as a drought-inducible compound in the leaves of C4 grasses such as Cynodon dactylon and Zoysia japonica. nih.gov The amount of 5-hydroxynorvaline in the leaves of these drought-tolerant grasses increases with greater water deficit, suggesting a role in drought resistance. nih.gov

In maize (Zea mays), the accumulation of 5-hydroxynorvaline is induced by both biotic stresses, such as insect feeding, and abiotic stresses like drought. oup.comoup.com Its concentration increases in response to treatment with plant signaling molecules like methyl jasmonate, salicylic (B10762653) acid, and abscisic acid. oup.com Drought stress, in particular, leads to a higher accumulation of this compound compared to insect feeding or treatment with defense signaling molecules. oup.com

The accumulation of solutes like 5-hydroxynorvaline is a known plant strategy for osmotic adjustment to maintain cell turgor under water deficit conditions. cabidigitallibrary.orgiomcworld.org This helps plants to cope with the physiological and biochemical alterations caused by drought, such as reduced photosynthesis and oxidative damage from reactive oxygen species (ROS). iomcworld.orgbiotech-asia.org

Intermediary Metabolism in Specific Model Organisms

The metabolism of this compound and its derivatives has been studied in several model organisms, revealing its integration into various metabolic networks.

Caenorhabditis elegans : In the nematode C. elegans, this compound is a key precursor in the biosynthesis of ascarosides, which are crucial signaling molecules. ebi.ac.ukebi.ac.uk The metabolic network of C. elegans shows extensive conservation with human metabolism. embopress.org The biosynthesis of ascarosides is intricately linked to peroxisomal β-oxidation of fatty acids. ebi.ac.ukebi.ac.uk The study of ascaroside biosynthesis in C. elegans has provided insights into how primary metabolic pathways are utilized to generate complex signaling molecules. nih.gov

Arabidopsis thaliana : While direct metabolism of this compound is not extensively detailed, research on related compounds in plants like Arabidopsis thaliana provides a framework. Plants are known to produce a vast array of metabolites in response to environmental cues.

Euglena gracilis : This single-celled eukaryote has been reported to contain 5-hydroxypentanoic acid. nih.gov

Trypanosoma brucei : This parasitic protozoan is also reported to have 5-hydroxypentanoic acid. nih.gov In Trypanosoma brucei, sodium this compound is involved in the β-oxidation of fatty acids, leading to the production of acetyl-CoA for energy. vulcanchem.com

Human Metabolism : In humans, this compound is considered a hydroxy fatty acid. drugbank.com It has been identified in the human metabolome and is associated with fatty acid metabolism. drugbank.com

Cross-Talk with Other Metabolic Pathways (e.g., lipid metabolism, amino acid metabolism)

The metabolism of this compound is interconnected with other major metabolic pathways, highlighting its role as a metabolic hub.

Lipid Metabolism : The most direct link is with lipid metabolism. As a hydroxy fatty acid, this compound is involved in fatty acid oxidation. smolecule.com It can modulate lipid metabolic pathways and may influence the activity of enzymes such as acyl-CoA synthetases and dehydrogenases, which are critical for fatty acid metabolism. smolecule.com Its hydrophobic nature suggests potential interactions with lipid membranes. smolecule.com

Amino Acid Metabolism : A derivative of this compound, 2-amino-5-hydroxypentanoic acid (5-hydroxynorvaline), connects its metabolism to amino acid pathways. ontosight.ai This non-proteinogenic amino acid is a hydroxylated derivative of norvaline. ontosight.ai In some fungi, a related compound, (S)-2-amino-4-oxo-5-hydroxypentanoic acid, inhibits the biosynthesis of the aspartate family of amino acids (methionine, isoleucine, and threonine) by targeting the enzyme homoserine dehydrogenase. nih.gov Furthermore, (S)-5-amino-2-hydroxypentanoic acid is involved in the metabolism of d-arginine (B556069) and d-ornithine, suggesting a role in nitrogen metabolism and the urea (B33335) cycle. smolecule.com

The integration of this compound metabolism with these pathways underscores the interconnectedness of cellular metabolic networks, where the products and intermediates of one pathway can influence and serve as substrates for others.

Advanced Analytical Methodologies for 5 Hydroxypentanoate Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental tool for the analysis of 5-hydroxypentanoate, allowing for its separation from other compounds in a sample and subsequent quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two such techniques that are valuable for assessing the purity of this compound. vulcanchem.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the metabolic profiling of this compound in biological samples. mdpi.comsmujo.id In this method, the sample is first vaporized and then separated based on the different boiling points and interactions of its components with a stationary phase inside a long, thin capillary column. As the separated compounds exit the column, they enter a mass spectrometer, which bombards them with electrons, causing them to fragment in a characteristic manner. The resulting mass spectrum serves as a molecular fingerprint, allowing for the identification of the compound.

For instance, a study on the red arillus of Salacca sumatrana utilized GC-MS to identify a range of metabolites, including hydroxypentanoic acid. smujo.id The analysis of urinary organic acids in clinical chemistry also frequently employs GC-MS, where retention indices of numerous metabolically important compounds, including derivatives of this compound, are determined. nist.gov

Metabolic profiling using GC-MS often involves the analysis of various biological fluids, such as cerebrospinal fluid, to identify potential biomarkers for diseases. mdpi.com The technique has been successfully used to identify numerous metabolites, including derivatives of this compound, in such complex matrices. mdpi.com

A predicted GC-MS spectrum for the double trimethylsilyl (B98337) (2 TMS) derivative of L-2-Amino-5-hydroxypentanoic acid shows characteristic fragmentation patterns under electron ionization (70eV), which can be used as a guide for its identification in experimental samples. hmdb.ca

Table 1: Predicted GC-MS Data for L-2-Amino-5-hydroxypentanoic acid (2 TMS derivative)

| Property | Value |

| Derivative IUPAC Name | Not Available |

| Derivative SMILES | CSi(C)OCCCC(N)C(=O)OSi(C)C |

| Ionization Energy | 70 eV |

| Chromatography Type | Gas Chromatography (GC) |

| Instrument Type | Single quadrupole, spectrum predicted by CFM-ID(EI) |

| Molecular Formula | C11H27NO3Si2 |

| Monoisotopic Molecular Weight | 277.153 Da |

| Derivative Type | 2 TMS |

| This is a predicted spectrum and should be used as a guide. Further experimental evidence is required for confirmed identification. hmdb.ca |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an exceptionally sensitive method for detecting and quantifying trace amounts of this compound in various samples. dtu.dk This technique first separates compounds in a liquid mobile phase using a high-performance liquid chromatography (HPLC) system. The separated compounds are then introduced into a mass spectrometer, where they are ionized and fragmented. The use of tandem mass spectrometry (MS/MS) allows for highly specific and sensitive detection by selecting a specific parent ion and then fragmenting it to produce characteristic daughter ions.

The development of advanced LC-MS instrumentation has significantly reduced the time required for a single analytical run while drastically increasing the amount of information obtained. dtu.dk This has made LC-MS a primary tool for investigating microbial metabolites, including compounds like this compound. dtu.dk For instance, LC-MS/MS methods have been developed for the quantification of various compounds in human plasma with very low limits of quantification, demonstrating the technique's suitability for trace analysis. researchgate.net The Human Metabolome Database provides predicted LC-MS/MS spectra for compounds like L-2-Amino-5-hydroxypentanoic acid, which can aid in their identification in complex biological samples. hmdb.ca

Table 2: Predicted LC-MS/MS Spectral Information for L-2-Amino-5-hydroxypentanoic acid

| Spectrum Type | Collision Energy | Polarity | Splash Key |

| Predicted LC-MS/MS Spectrum | 10V | Negative | splash10-001i-2900000000-dce94fad816b54ac4daa |

| Predicted LC-MS/MS Spectrum | 20V | Negative | splash10-001i-2900000000-dce94fad816b54ac4daa |

| Predicted spectra from the Human Metabolome Database. hmdb.ca |

Derivatization is a chemical modification process used to improve the analytical properties of a compound, making it more suitable for chromatographic analysis. mdpi.com For this compound, which contains both a hydroxyl and a carboxylic acid group, derivatization can increase its volatility for GC-MS analysis and enhance its ionization efficiency for both GC-MS and LC-MS. researchgate.netmdpi.com

Common derivatization strategies involve converting the polar functional groups into less polar, more volatile derivatives. mdpi.com For example, silylation is a common technique where an active hydrogen in the hydroxyl and carboxylic acid groups is replaced by a trimethylsilyl (TMS) group. hmdb.ca This process decreases the polarity of the molecule and makes it more amenable to GC analysis. Other derivatization agents, such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine, can be used to enhance ionization for more sensitive detection.

The choice of derivatization reagent and reaction conditions, such as the solvent, amount of reagent, reaction time, and temperature, are critical parameters that need to be optimized for effective analysis. researchgate.net

Spectroscopic Approaches

Spectroscopic techniques are indispensable for the structural elucidation and quantification of this compound. These methods provide detailed information about the molecule's atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of organic molecules like this compound. tjnpr.orgslideshare.net It is based on the principle that atomic nuclei with a property called "spin" will absorb and re-emit electromagnetic radiation when placed in a strong magnetic field. slideshare.net The resulting NMR spectrum provides information about the chemical environment of each atom, allowing for the determination of the molecule's connectivity and three-dimensional structure. tjnpr.org

Both ¹H (proton) and ¹³C (carbon) NMR are routinely used. researchgate.net ¹H NMR provides information about the number and types of hydrogen atoms, while ¹³C NMR reveals the carbon skeleton of the molecule. Advanced 2D NMR techniques such as COSY, HSQC, and HMBC can be used to establish correlations between different atoms within the molecule, providing unambiguous structural assignments. tjnpr.org While NMR can be less sensitive than mass spectrometry, it is highly informative for structural elucidation. tjnpr.orgindianastate.edu The Human Metabolome Database provides predicted ¹H NMR spectral data for 5-hydroxypentanoic acid, which can be used as a reference. hmdb.ca

Table 3: Predicted ¹H NMR Spectral Data for 5-Hydroxypentanoic Acid

| Chemical Shift (ppm) | Multiplicity |

| 3.59 | Triplet |

| 2.25 | Triplet |

| 1.62 | Multiplet |

| 1.52 | Multiplet |

| Spectrum acquired at 500 MHz in D₂O. hmdb.ca |

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. megalecture.comsavemyexams.com When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies. megalecture.com The absorption of this radiation at characteristic wavenumbers corresponds to the presence of specific functional groups.

For this compound, the IR spectrum would show characteristic absorption bands for the hydroxyl (-OH) group and the carbonyl (C=O) group of the carboxylic acid. The O-H bond in the carboxylic acid typically appears as a very broad band in the region of 3300-2500 cm⁻¹. uc.edu The C=O stretch of the carboxylic acid gives a strong, sharp peak around 1730-1700 cm⁻¹. uc.edu The O-H stretch of the alcohol group would be observed as a broad band around 3500-3200 cm⁻¹. uc.edu The region below 1500 cm⁻¹, known as the "fingerprint region," is unique to the molecule as a whole and can be used for identification by comparison with spectral databases. savemyexams.com

Table 4: Typical IR Absorption Frequencies for Functional Groups in this compound

| Functional Group | Bond | Frequency Range (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H | 3300-2500 | Medium |

| Carboxylic Acid | C=O | 1730-1700 | Strong |

| Alcohol | O-H | 3500-3200 (Hydrogen-bonded) | Medium |

| Alcohol/Carboxylic Acid | C-O | 1300-1000 | Strong |

| Alkane | C-H | 3000-2850 | Strong |

| Data compiled from typical IR absorption frequency tables. uc.edu |

Isotopic Labeling Strategies for Flux Analysis

Isotopic labeling is a powerful technique used to trace the metabolic fate of compounds and quantify the rates (fluxes) of intracellular reactions. vulcanchem.comnih.gov In the context of this compound research, stable isotopes, most commonly Carbon-13 (¹³C), are used to track the flow of carbon atoms through biosynthetic and degradative pathways. researchgate.netnih.gov This approach, known as ¹³C-Metabolic Flux Analysis (¹³C-MFA), provides detailed insights into the complex network of metabolic reactions, helping to identify bottlenecks and optimize pathways for biotechnological production. researchgate.netnih.gov

The fundamental principle involves supplying a ¹³C-labeled substrate, such as [1-¹³C]-glucose or uniformly labeled [U-¹³C]-glucose, to a biological system (e.g., a microbial culture). nih.govhumanmetabolome.com As the labeled substrate is metabolized, the ¹³C atoms are incorporated into various intermediates and final products, including this compound. By analyzing the specific pattern of ¹³C incorporation (isotopomer distribution) in these molecules, typically using Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS), researchers can deduce the relative activities of different metabolic routes. nih.govnih.gov

For instance, in studies of polyketide biosynthesis, labeled precursors are used to elucidate the assembly of the carbon backbone. worktribe.com Research on the biosynthesis of the fungal metabolite terrein (B1683088), which is proposed to involve a ring contraction of a precursor molecule, utilized [1-¹³C]-glucose to label an intermediate, 6-hydroxymellein. worktribe.com Subsequent analysis of the labeled terrein confirmed the proposed biosynthetic mechanism. worktribe.com Similarly, isotopically labeled versions of this compound itself can be employed to trace its metabolic transformations, identify downstream metabolites, and quantify the flux through associated pathways. vulcanchem.com These experiments are crucial for understanding how this compound metabolism integrates with the central carbon metabolism of the organism under investigation. vulcanchem.com

The selection of the isotopic tracer and the specific labeling pattern is critical for the success of a flux analysis study. Different labeled substrates provide information about different pathways. The data gathered from these experiments are then used to construct and validate metabolic models, which can predict the effect of genetic modifications aimed at enhancing the production of this compound or its derivatives. science.gov

Table 1: Illustrative Isotopic Labeling Strategies for this compound Pathway Analysis

| Labeled Substrate | Analytical Technique | Research Objective | Expected Outcome | Citation |

|---|---|---|---|---|

| [1-¹³C]-Glucose | ¹³C-NMR, LC-MS | To determine the contribution of the pentose (B10789219) phosphate (B84403) pathway vs. glycolysis to the precursor pool for 5-HP biosynthesis. | Differential labeling patterns in 5-HP reveal the primary source of its carbon backbone. | nih.gov |

| [U-¹³C]-Glucose | GC-MS, LC-MS/MS | To obtain a global view of carbon flux throughout the central metabolism leading to 5-HP. | Provides detailed isotopomer distributions in amino acids and metabolic intermediates, allowing for comprehensive flux modeling. | nih.govhumanmetabolome.com |

| [¹³C₅]-L-Lysine | LC-MS | To trace the conversion of lysine (B10760008) to this compound in an engineered pathway. | Detection of [¹³C₅]-5-hydroxypentanoate confirms pathway activity and quantifies conversion efficiency. | nih.gov |

| [¹³C]-δ-Valerolactone | ¹³C-NMR | To confirm the direct enzymatic hydrolysis of δ-valerolactone to this compound. | The labeling pattern of the resulting this compound directly mirrors that of the lactone precursor. | d-nb.info |

Enzymatic Assays and Activity Measurements in Research Contexts

Enzymatic assays are fundamental tools in biochemical research, allowing for the detection and quantification of specific enzyme activities. sigmaaldrich.com In the study of this compound, these assays are essential for identifying and characterizing the enzymes involved in its synthesis and degradation, screening for improved enzyme variants, and optimizing reaction conditions. cicbiomagune.esigem.wikiamsbio.com this compound (or its potassium salt) often serves as a substrate in these assays to determine key kinetic parameters like reaction rates and substrate affinity. vulcanchem.com

A variety of methods can be employed, with the choice depending on the specific reaction and required sensitivity. sigmaaldrich.com Common approaches include spectrophotometric and chromatographic assays. For example, the activity of dehydrogenases that oxidize this compound can be monitored by measuring the change in absorbance at 340 nm, which corresponds to the production or consumption of the cofactor NAD(P)H.

In a study on the oxidation of cyclopentanol (B49286), the specific activity of 5-hydroxyvalerate dehydrogenase (which acts on this compound) was measured in cell extracts. researchgate.net The results showed a more than 250-fold increase in enzyme activity when the bacteria were grown on cyclopentanol compared to acetate (B1210297), demonstrating the induction of the pathway. researchgate.net Similarly, research on producing 1,5-pentanediol (B104693) involved screening various transaminases and carboxylate reductases by measuring the production or consumption of 5-hydroxyvalerate (5-HV) using High-Performance Liquid Chromatography (HPLC). igem.wiki

Enzyme activity is typically reported in units (U), where one unit is defined as the amount of enzyme that catalyzes the conversion of a specific amount of substrate per unit of time under defined conditions (e.g., 1 µmol per minute). cicbiomagune.esnih.gov For instance, the activity of an enzyme system for producing 5-hydroxypentanoic acid from 1,5-pentanediol was defined as the amount of enzyme needed to produce 1 µmol of the product per minute. cicbiomagune.es Batch reaction data can also be presented as molar conversion (%) over time, as demonstrated in the hydrolysis of δ-valerolactone to 5-hydroxypentanoic acid, where over 90% conversion was achieved in under two hours using an immobilized lipase (B570770). d-nb.info

Table 2: Examples of Enzymatic Activity Measurements in this compound Research

| Enzyme/System | Substrate(s) | Assay Principle | Measured Activity/Result | Citation |

|---|---|---|---|---|

| 5-Hydroxyvalerate Dehydrogenase | 5-Hydroxyvalerate, NAD⁺ | Spectrophotometric (increase in NADH) | 0.053 µmol/min/mg protein (in cyclopentanol-grown cells) | researchgate.net |

| CalB (Lipase) | δ-Valerolactone | HPLC (product formation) | >90% molar conversion to 5-hydroxypentanoic acid in 1.75 hours | d-nb.info |

| MmCAR (Carboxylate Reductase) | 5-Hydroxyvalerate | HPLC (substrate consumption) | Identified as having higher substrate consumption activity compared to other candidates. | igem.wiki |

| Multi-enzyme system (NOX/CAT/ADH/LAC) | 1,5-Pentanediol | pH titration (acid production) | Activity unit defined as 1 µmol of 5-hydroxypentanoic acid produced per minute. | cicbiomagune.es |

Biotechnological and Synthetic Biology Applications of 5 Hydroxypentanoate

Metabolic Engineering for Enhanced Biosynthesis in Microorganisms

The pursuit of sustainable production methods for valuable platform chemicals has driven significant research into the metabolic engineering of microorganisms. 5-Hydroxypentanoate (5-HP), a C5 platform chemical with applications in the synthesis of polymers like polyurethanes and polyhydroxyalkanoates (PHA), has emerged as a key target for bio-production. nih.govsciepublish.com Engineered microbes offer a promising alternative to traditional petroleum-based chemical synthesis. sciepublish.com

Pathway Optimization and Overexpression Strategies

A central strategy for enhancing 5-HP biosynthesis is the construction and optimization of artificial metabolic pathways in microbial hosts. acs.orgresearchgate.net A common approach begins with L-lysine, an amino acid that can be efficiently produced from glucose. acs.orgresearchgate.net This pathway involves the conversion of L-lysine to glutarate semialdehyde, which is then reduced to 5-HP. acs.orgresearchgate.net

Key enzymes are often sourced from different organisms and introduced into the host. For instance, genes from Pseudomonas putida, such as davTBA, which encode enzymes for the initial steps of the L-lysine catabolic pathway, are frequently used. acs.orgresearchgate.net The final reduction step to 5-HP is catalyzed by an aldehyde reductase. Several aldehyde reductases, including YahK from Escherichia coli, have proven effective. acs.orgresearchgate.net

Overexpression of these pathway genes is crucial for maximizing product titers. Researchers have employed various plasmids with different copy numbers to fine-tune the expression levels of the biosynthetic enzymes. For example, switching from a low-copy to a high-copy number plasmid for the expression of the 1,5-pentanediol (B104693) (a derivative of 5-HP) synthesis module in E. coli resulted in a 3.5-fold increase in production. igem.wiki Furthermore, balancing the expression of different enzymes within the pathway is critical to avoid the accumulation of inhibitory intermediates. acs.org

Another key optimization strategy is the elimination of competing metabolic pathways. For example, the deletion of the gabD gene in Corynebacterium glutamicum, which is responsible for the oxidation of glutarate semialdehyde to the byproduct glutaric acid, significantly improved the purity and final titer of 5-HP. acs.org Similarly, in E. coli, knocking out genes involved in byproduct formation, such as gdhA and gabD, has been shown to channel more metabolic flux towards the desired product. sciepublish.com Enhancing the supply of necessary cofactors, like NADPH, is also a critical aspect of pathway optimization. acs.orgresearchgate.net

Table 1: Research Findings on Pathway Optimization for 5-HP Production

| Organism | Key Genetic Modifications | Reported Titer of 5-HP or Derivative | Reference |

| Corynebacterium glutamicum | Overexpression of P. putidadavTBA and E. coliyahK; deletion of gabD | 52.1 g/L 5-HP | acs.org |

| Escherichia coli | Expression of P. putidadavB and davA, E. coligabT, and an alcohol dehydrogenase | 3.19 g/L 5-HV (5-hydroxyvalerate) | acs.org |

| Escherichia coli | Introduction of a 1,5-PDO pathway from lysine (B10760008); optimization with high copy number plasmids | 0.843 g/L 1,5-PDO | igem.wiki |

| Corynebacterium glutamicum | Expression of P. putidadavBA | 48.3 g/L 5-aminovalerate (AVA) | nih.gov |

Host Strain Selection and Engineering (e.g., E. coli, C. glutamicum)

The choice of microbial host is a critical factor for the successful biotechnological production of 5-HP. Escherichia coli and Corynebacterium glutamicum are two of the most commonly used and extensively engineered chassis organisms for this purpose.

Escherichia coli is a popular choice due to its rapid growth, well-characterized genetics, and the availability of a vast array of genetic tools. jmb.or.krnih.gov Researchers have successfully engineered E. coli to produce 5-HP and its derivatives by introducing heterologous pathways. acs.orgigem.wiki For instance, a minimally engineered E. coli strain was developed to produce 3.19 g/L of 5-hydroxyvalerate (5-HV) by expressing genes from Pseudomonas putida and leveraging native E. coli enzymes. acs.org Further engineering of a lysine-producing E. coli strain enabled the de novo production of 5-HV from glucose. acs.org

Corynebacterium glutamicum is another industrially important microorganism, particularly known for its high-level production of amino acids like L-lysine. plos.org This makes it an ideal host for producing 5-HP from lysine-based pathways. researchgate.netresearchgate.net Metabolic engineering efforts in C. glutamicum have led to impressive titers of 5-HP. By expressing the davTBA genes from P. putida and the yahK gene from E. coli, and deleting a competing pathway, a titer of 52.1 g/L of 5-HP was achieved in a fed-batch fermentation. acs.org The inherent robustness of C. glutamicum in large-scale fermentation processes further enhances its suitability as a production host. plos.org

Both host organisms have been subject to extensive genomic and pan-genomic analysis to better understand their metabolic capabilities and to identify further targets for engineering. plos.org The selection between E. coli and C. glutamicum often depends on the specific biosynthetic pathway being implemented and the desired scale of production.

Fermentation Process Development for Production

The development of an optimized fermentation process is paramount to achieving high-titer production of 5-HP at an industrial scale. Fed-batch fermentation is a widely adopted strategy that allows for high cell densities and extended production phases, ultimately leading to higher product concentrations. nih.govconicet.gov.armdpi.com

In a typical fed-batch process for 5-HP production in engineered C. glutamicum, an initial batch phase allows for biomass accumulation, followed by a feeding phase where a concentrated carbon source, such as glucose, is supplied to the bioreactor. acs.org This controlled feeding strategy prevents the accumulation of inhibitory concentrations of the substrate and maintains optimal conditions for cell growth and product synthesis. Using this approach, a remarkable titer of 52.1 g/L of 5-HP was achieved with a yield of 0.33 g of 5-HP per gram of glucose consumed. acs.org

Similarly, fed-batch strategies have been successfully applied to E. coli for the production of related compounds. For the production of polyhydroxyalkanoates (PHAs) containing 5-hydroxyvalerate monomers, fed-batch fermentation is a common practice. nih.govmdpi.comresearchgate.net These processes often involve a two-stage cultivation, with an initial phase for biomass growth on a primary carbon source like glucose, followed by a production phase where a precursor for the desired monomer is co-fed. nih.gov

Table 2: Fed-Batch Fermentation Parameters for 5-HP and Related Compounds

| Organism | Product | Fermentation Strategy | Key Parameters | Reported Titer | Reference |

| Corynebacterium glutamicum | This compound (5-HP) | Fed-batch | Glucose feed, pH control | 52.1 g/L | acs.org |

| Escherichia coli | Poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV) | Fed-batch | Two-stage, glucose and fatty acid co-feed | 4.54 g/L PHD (Polyhydroxydecanoate) | nih.gov |

| Cupriavidus necator | Poly(3HB-co-3HHx-co-5HV) | Fed-batch | Bean oil and δ-valerolactone feed | 49 g/L | mdpi.com |

| Azotobacter vinelandii | Polyhydroxybutyrate (PHB) | Repeated fed-batch | Sugar cane juice feed | 8.70 g/L | mdpi.com |

Chemoenzymatic Synthesis of this compound and Derivatives

Chemoenzymatic synthesis combines the high selectivity of biocatalysts with the efficiency of chemical reactions, offering a powerful approach for producing this compound and its derivatives. d-nb.infonih.govresearchgate.netscielo.brmetu.edu.tr This strategy often involves using enzymes to perform specific, challenging transformations, such as asymmetric reductions or selective hydrolysis, within a multi-step synthetic route. nih.govscielo.br

Enzyme Discovery and Directed Evolution for Industrial Biocatalysis

The success of chemoenzymatic processes hinges on the availability of robust and efficient enzymes. Enzyme discovery and protein engineering, particularly directed evolution, are key technologies for developing biocatalysts suitable for industrial applications. nih.govresearchgate.netnih.govwisc.eduresearchgate.net

Directed evolution involves creating large libraries of enzyme variants through mutagenesis and then screening for improved properties such as enhanced catalytic activity, stability, and substrate specificity. nih.govnih.gov This iterative process allows for the tailoring of enzymes to specific reaction conditions and non-natural substrates. nih.govwisc.edu For instance, ketoreductases (KRs) and transaminases are important classes of enzymes that have been successfully engineered for the synthesis of chiral alcohols and amines, respectively, which can be precursors or derivatives of 5-HP. nih.gov

An example of a chemoenzymatic approach to a related compound involves the hydrolysis of δ-valerolactone to 5-hydroxypentanoic acid using a lipase (B570770). d-nb.info In one study, immobilized Candida antarctica lipase B (CalB) was used to achieve over 90% molar conversion of δ-valerolactone to 5-HP in a batch reaction. d-nb.info The discovery of new enzymes from diverse microbial sources and the application of directed evolution can further expand the toolbox of biocatalysts for the synthesis of 5-HP and its derivatives. researchgate.net For example, the structure-guided engineering of enzymes can greatly expand their substrate range, making them applicable to a wider variety of synthetic routes. nih.gov

Process Development for Scalable Production (e.g., continuous flow biocatalysis)

For industrial-scale production, the development of efficient and scalable processes is crucial. Continuous flow biocatalysis has emerged as a promising technology that offers several advantages over traditional batch processes, including improved productivity, easier product purification, and enhanced enzyme stability. d-nb.infonih.govmdpi.com

In a continuous flow system, the substrate solution is continuously passed through a reactor containing an immobilized enzyme. nih.gov This setup allows for precise control over reaction parameters such as temperature, pH, and residence time. d-nb.infomdpi.com The immobilization of the enzyme on a solid support facilitates its reuse and simplifies the separation of the product from the catalyst. nih.govmdpi.com

A continuous flow process has been developed for the hydrolysis of lactones to their corresponding hydroxy acids. d-nb.info Using immobilized CalB in a packed-bed reactor, a 92% molar conversion of δ-valerolactone to 5-hydroxypentanoic acid was achieved with a residence time of 15 minutes. d-nb.info More complex, multi-enzyme cascade reactions have also been implemented in continuous flow systems. For example, a two-reactor system was developed for the continuous production of 5-aminopentanoic acid from 1,5-pentanediol, where the first reactor contained enzymes to convert the diol to 5-hydroxypentanoic acid, and the second reactor housed a transaminase for the final conversion. acs.org

These examples highlight the potential of continuous flow biocatalysis for the scalable and efficient production of this compound and its derivatives, paving the way for more sustainable manufacturing processes. cicbiomagune.es

Applications in Biopolymer Precursor Synthesis (e.g., polyurethanes, polyhydroxyalkanoates, nylon precursors)

This compound (5-HP), also known as 5-hydroxyvalerate (5HV), is a versatile hydroxy fatty acid that serves as a valuable precursor in the synthesis of a range of important biopolymers. Its bifunctional nature, possessing both a hydroxyl and a carboxylic acid group, allows it to be incorporated into polyesters, polyamides, and polyurethanes, making it a key target for biotechnological production.

Polyurethanes

Polyurethanes (PUs) are a class of polymers formed by the reaction of polyols (alcohols with more than one hydroxyl group) with diisocyanates. researchgate.netmdpi.com this compound derivatives can function as or be used to create the polyol component in these reactions. For instance, methyl 5-hydroxyvalerate is identified as a component in pre-polymer compositions for creating polyurethane coatings and adhesives. googleapis.com The use of bio-derived polyols from precursors like 5-HP is a key strategy in developing "green" polyurethanes, reducing the reliance on petrochemical feedstocks. mdpi.com The synthesis involves reacting these bio-based polyols with polyfunctional isocyanates to form the polyurethane polymer, which can be used in coatings, binders, and sealants. googleapis.com

Polyhydroxyalkanoates (PHAs)

This compound is a significant monomer for the production of polyhydroxyalkanoates (PHAs), which are biodegradable polyesters synthesized by numerous microorganisms. ftb.com.hrugr.es While the most common PHA is the homopolymer poly(3-hydroxybutyrate) (PHB), it can be rigid and brittle. ugr.esmdpi.com Incorporating other monomers, such as this compound (as a 5-hydroxyvalerate or 5HV unit), creates copolymers with improved and tunable material properties. ftb.com.hrugr.es

Engineered microorganisms, including Cupriavidus necator (also known as Ralstonia eutropha), can be designed to produce copolymers and terpolymers containing 5HV units when supplied with appropriate precursors. mdpi.comgoogle.comnih.gov The inclusion of 5HV in the polymer chain disrupts the crystallinity of PHB, leading to increased flexibility, a lower melting point, and altered degradation rates. ftb.com.hrmdpi.com For example, the copolymer P(3HB-co-5HV) is less stiff and has a lower melting temperature than PHB homopolymers. ugr.esmdpi.com Recent research has demonstrated the controlled production of complex PHAs, such as tetramers containing 3-hydroxybutyrate (B1226725) (3HB), 3-hydroxyvalerate (B1259860) (3HV), 4-hydroxyvalerate (4HV), and 5HV, by engineered C. necator, showcasing the potential to create custom polymers with a wide range of physical properties. nih.gov

Table 1: Impact of 5-Hydroxyvalerate (5HV) Incorporation on Polyhydroxyalkanoate (PHA) Properties

| Property | Effect of 5HV Incorporation | Source |

| Flexibility/Elasticity | Increases flexibility and elasticity, reducing the brittleness seen in PHB. | ftb.com.hrmdpi.com |

| Melting Point (Tm) | Decreases the melting point of the polymer. | mdpi.com |

| Crystallinity | Interrupts the polymer matrix, leading to a lower degree of crystallinity. | ftb.com.hr |

| Degradation Rate | Enhances the degradation rate by lipases. | mdpi.com |

| Tensile Strength | Copolymers like Poly(3HB-co-5HV) can exhibit high tensile strength. | nih.gov |

| Elongation at Break | Copolymers like Poly(3HB-co-5HV) can show high elongation at break. | nih.gov |

| Glass Transition Temp. (Tg) | Tetrapolymers containing 5HV show a much lower Tg than other copolymers. | nih.gov |

Nylon Precursors

This compound is a direct precursor to 5-aminopentanoic acid (5-AP), a key monomer for the synthesis of Nylon-5, a bio-based polyamide. The conversion of 5-HP to 5-AP can be achieved through biocatalytic cascades. For example, a multi-enzyme system involving an alcohol dehydrogenase (ADH) and a transaminase can convert 5-hydroxypentanoic acid into 5-aminopentanoic acid. researchgate.net This biotechnological route provides a sustainable alternative to traditional petrochemical methods for producing nylon monomers.

Potential as a Platform Chemical in Green Chemistry

In the field of green chemistry, a "platform chemical" is a bio-derived molecule that can be converted into a wide range of other high-value chemicals and materials, serving as a sustainable building block for the chemical industry. mdpi.com this compound is recognized as a crucial C5 platform chemical due to its versatile structure and the variety of valuable derivatives it can produce. google.com